molecular formula C18H21ClN2S2 B14688171 (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate CAS No. 34763-25-2

(4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate

Cat. No.: B14688171
CAS No.: 34763-25-2
M. Wt: 365.0 g/mol
InChI Key: FLJRPGCXUOOPDK-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a chlorophenyl group, a dimethylpropyl group, and a pyridinylcarbonimidodithioate moiety, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate typically involves the reaction of 4-chlorobenzyl chloride with 1,1-dimethylpropylamine in the presence of a base to form the intermediate. This intermediate is then reacted with 3-pyridinylcarbonimidodithioic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Researchers are investigating its efficacy as an antimicrobial or anticancer agent, given its ability to interact with cellular targets.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methyl 1,1-dimethylpropyl 3-pyridinylcarbonimidodithioate
  • This compound analogs
  • Other pyridinylcarbonimidodithioate derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

34763-25-2

Molecular Formula

C18H21ClN2S2

Molecular Weight

365.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2,3-dimethylbutan-2-yl] N-pyridin-3-ylcarbamodithioate

InChI

InChI=1S/C18H21ClN2S2/c1-13(11-14-6-8-15(19)9-7-14)18(2,3)23-17(22)21-16-5-4-10-20-12-16/h4-10,12-13H,11H2,1-3H3,(H,21,22)

InChI Key

FLJRPGCXUOOPDK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)C(C)(C)SC(=S)NC2=CN=CC=C2

Origin of Product

United States

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